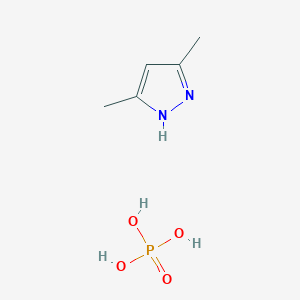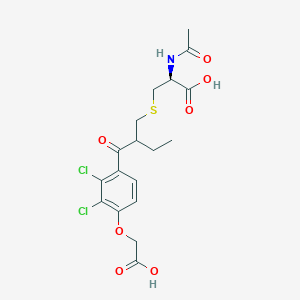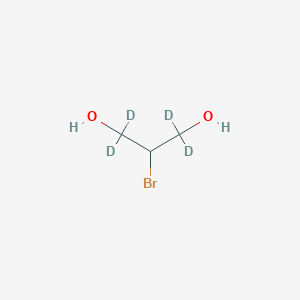![molecular formula C₁₆H₂₆N₂O₈ B1146553 (2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid CAS No. 794477-75-1](/img/structure/B1146553.png)
(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid is a useful research compound. Its molecular formula is C₁₆H₂₆N₂O₈ and its molecular weight is 374.39. The purity is usually 95%.
BenchChem offers high-quality (2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Peptide Studies
- Dipeptide Surrogates: A study by Cluzeau and Lubell (2004) demonstrated the synthesis of methyl 9-oxo-8-(N-(Boc)-amino)-4-phenyl-1-azabicyclo[4.3.0]nonane carboxylates. These compounds, derived from alpha,omega-diaminoazelates, are used as constrained Ala-Phe dipeptide surrogates, aiding in understanding the conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).
Novel Amino Acid Synthesis
- Cyclosporine Component Synthesis: Wenger (1983) reported the synthesis of a novel amino acid, (2S,3R,4R6E)-3-hydroxy -4-methyl-2-methylamino-6-octenoic acid, starting from tartaric acid. This amino acid is a component of the cyclic undecapeptide cyclosporin A, showcasing the use of complex amino acids in drug synthesis (Wenger, 1983).
Metal-Carbonyl Tracers Development
- IR-Detectable Metal–Carbonyl Tracers: Kowalski et al. (2009) synthesized W(CO)5 complexes of related amino acids for developing new IR-detectable metal–carbonyl tracers. These are utilized in the labeling of amino acids and have potential applications in spectroscopic studies (Kowalski et al., 2009).
Peptide Synthesis Innovations
- Tri-, Penta-, and Heptapeptides: Seebach et al. (1994) incorporated derivatives of amino acids like 2-amino-2-[(methylamino)methyl]butanoic acid into tri-, penta-, and heptapeptides. This research highlights the role of unique amino acids in the synthesis and study of complex peptide structures (Seebach et al., 1994).
Chiral Monomer Synthesis
- Chiral Monomer for Polyamide: Gómez et al. (2003) synthesized a chiral monomer precursor of AABB-type polyamide from derivatives of L-glutamic acid and L-alanine. This illustrates the application of complex amino acids in the synthesis of novel polymeric materials (Gómez et al., 2003).
Conformational Studies in Drug Discovery
- Constrained Peptidomimetic Synthesis: Mandal et al. (2005) focused on the synthesis of azabicycloalkane amino acids, which serve as rigid dipeptide mimetics. These compounds are used in structure-activity studies in peptide-based drug discovery, demonstrating the role of such amino acids in medicinal chemistry (Mandal et al., 2005).
Eigenschaften
IUPAC Name |
(2R)-4-amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O8/c1-14(2)23-9-6-22-16(7-18-8(13(20)21)5-10(17)19)12(11(9)24-14)25-15(3,4)26-16/h8-9,11-12,18H,5-7H2,1-4H3,(H2,17,19)(H,20,21)/t8-,9-,11-,12+,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOYLEPZHSUOQL-DQGSLKCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CNC(CC(=O)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CN[C@H](CC(=O)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747483 |
Source


|
| Record name | (2R)-4-Amino-4-oxo-2-({[(3aS,5aR,8aR,8bS)-2,2,7,7-tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl}amino)butanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranos-1-YL]-L-asparagine | |
CAS RN |
794477-75-1 |
Source


|
| Record name | (2R)-4-Amino-4-oxo-2-({[(3aS,5aR,8aR,8bS)-2,2,7,7-tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl}amino)butanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)







